molecular formula C18H24 B072249 1,3,5(10)-Estratriene CAS No. 1217-09-0

1,3,5(10)-Estratriene

Cat. No.: B072249
CAS No.: 1217-09-0
M. Wt: 240.4 g/mol
InChI Key: HLCRYAZDZCJZFG-BDXSIMOUSA-N
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Description

1,3,5(10)-Estratriene is a naturally occurring steroid hormone that plays a crucial role in the development and regulation of the female reproductive system and secondary sexual characteristics. It is a form of estrogen, which is primarily produced in the ovaries. This compound is also involved in various physiological processes, including the regulation of the menstrual cycle and reproductive tissues.

Scientific Research Applications

1,3,5(10)-Estratriene has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various steroidal compounds.

    Biology: Studied for its role in cellular processes and hormone regulation.

    Medicine: Used in hormone replacement therapy and the treatment of menopausal symptoms.

    Industry: Utilized in the production of pharmaceuticals and cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5(10)-Estratriene can be synthesized through several methods. One common approach involves the cyclization of squalene, a triterpene, followed by a series of oxidation and reduction reactions to form the steroid nucleus. The key steps include:

    Cyclization: Squalene undergoes cyclization to form lanosterol.

    Oxidation: Lanosterol is oxidized to form various intermediates.

    Reduction: The intermediates are reduced to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves the extraction of the compound from natural sources, such as the ovaries of animals or plants that produce estrogen. The extraction process includes:

    Isolation: The compound is isolated from the biological material using solvents.

    Purification: The isolated compound is purified through chromatography techniques to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1,3,5(10)-Estratriene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form estrone and estriol.

    Reduction: Reduction reactions can convert it to estradiol.

    Substitution: Halogenation and other substitution reactions can modify the structure of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products Formed

    Estrone: Formed through oxidation.

    Estriol: Another oxidation product.

    Estradiol: Formed through reduction.

Mechanism of Action

1,3,5(10)-Estratriene exerts its effects by binding to estrogen receptors, which are found in various tissues, including the breast, uterus, and brain. Upon binding, the compound activates the receptor, leading to the transcription of specific genes involved in cell growth, differentiation, and reproductive functions. The primary molecular targets include:

  • Estrogen Receptor Alpha (ERα)
  • Estrogen Receptor Beta (ERβ)

Comparison with Similar Compounds

1,3,5(10)-Estratriene is similar to other estrogenic compounds, such as:

  • Estrone : Another form of estrogen with a similar structure but different biological activity.
  • Estriol : A weaker estrogen compared to this compound.
  • Estradiol : The most potent form of estrogen, closely related to this compound.

Uniqueness

This compound is unique due to its specific role in the regulation of the menstrual cycle and its potent estrogenic activity, making it a critical compound in both physiological and therapeutic contexts.

Properties

IUPAC Name

(8S,9S,13S,14S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24/c1-18-11-4-7-17(18)16-9-8-13-5-2-3-6-14(13)15(16)10-12-18/h2-3,5-6,15-17H,4,7-12H2,1H3/t15-,16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCRYAZDZCJZFG-BDXSIMOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC1C3CCC4=CC=CC=C4C3CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CCC4=CC=CC=C4[C@H]3CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10923933
Record name Estrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10923933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217-09-0
Record name 1,3,5(10)-Estratriene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001217090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10923933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5(10)-Estratriene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F274X7VR4M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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